Octafluorocyclopentane

Description

Contextualization of Perfluorinated Cycloalkanes within Modern Fluorine Chemistry Research

Perfluorinated cycloalkanes (PFCAs) represent a significant class of compounds within the expansive field of modern fluorine chemistry. Their structures, which are cyclic hydrocarbons where all hydrogen atoms have been replaced by fluorine atoms, bestow upon them a unique and valuable set of properties. The carbon-fluorine bond is one of the strongest in organic chemistry, leading to exceptional thermal and chemical stability in perfluorinated compounds. wikipedia.org This inherent stability makes PFCAs highly resistant to chemical attack and thermal degradation.

The introduction of fluorine and fluorinated moieties, such as cycloalkyls, into molecules is a major focus in areas like medicinal chemistry and materials science. activate-scientific.com In drug discovery, for example, incorporating fluorinated cycloalkyl groups can enhance key parameters like metabolic stability, solubility, and the ability to bind to biological targets. activate-scientific.comnih.gov The three-dimensional structure of cycloalkanes offers access to more globular-shaped targets compared to linear molecules. activate-scientific.com Beyond medicine, fluorinated cycloalkanes are investigated for use as advanced solvents and in the development of novel liquid crystalline materials. researchgate.net Their synthesis and the study of their conformational equilibria are therefore active areas of academic and industrial research. researchgate.netresearchgate.net

Overview of Key Research Trajectories concerning Octafluorocyclopentane

Research concerning this compound is multifaceted, spanning synthesis, reactivity, computational modeling, and application-specific investigations.

Synthesis and Functionalization: Key synthetic routes to this compound have been established. One notable method is the catalytic hydrogenation of octafluorocyclopentene (B1204224), which can yield 1H,2H-octafluorocyclopentane. rsc.org Research has also delved into more complex synthetic chemistry, such as the facile synthesis of metalla-octafluorocyclopentane complexes involving metals like ruthenium and nickel, demonstrating the compound's utility in organometallic chemistry. cdnsciencepub.comcdnsciencepub.com

Reactivity and Stability Studies: A significant research trajectory involves the study of this compound's thermal and chemical stability. semanticscholar.orgacs.org Ab initio molecular dynamics calculations are used to simulate its behavior at high temperatures, confirming the robust nature of its flexible five-membered ring skeleton. semanticscholar.orgacs.org Another area of investigation is its transformation into other valuable chemical species. For instance, processes have been developed for the defluorination of perfluorocycloalkanes to produce highly fluorinated aromatic compounds, which are important chemical precursors. google.com

Computational Chemistry and Spectroscopy: Advanced computational methods, particularly density functional theory (DFT), are crucial in modern research on this compound. semanticscholar.orgacs.org These studies provide deep insights into its electronic structure, chemical bonding, reactivity, and thermostability, often complementing or guiding experimental work. semanticscholar.orgacs.org Spectroscopic analysis, including 19F and 1H NMR, is fundamental for characterizing the structure of this compound and its derivatives, especially for distinguishing between different isomers formed during synthesis. rsc.orgcore.ac.uk

Applications Research: Research is actively exploring the use of this compound and related compounds as next-generation materials. acs.orgmarketresearchintellect.com Its potential use in the electronics and aerospace industries is a key driver. marketresearchintellect.com Specifically, its properties make it a candidate for plasma etching processes in semiconductor manufacturing and as a component in advanced dielectric materials. researchgate.netmarketresearchintellect.com

Physicochemical Data for this compound

The following table summarizes key physicochemical properties for a common isomer of this compound.

| Property | Value |

| IUPAC Name | 1,1,2,2,3,3,4,5-octafluorocyclopentane |

| Molecular Formula | C₅H₂F₈ |

| CAS Number | 828-35-3 |

| Molecular Weight | 214.06 g/mol |

| Density | 1.68 g/cm³ |

| Boiling Point | 79 °C |

| Refractive Index | 1.279 |

| Data sourced from references nih.govechemi.com |

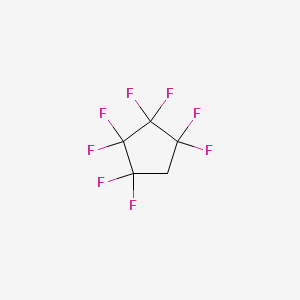

Structure

3D Structure

Properties

CAS No. |

139064-01-0 |

|---|---|

Molecular Formula |

C5H2F8 |

Molecular Weight |

214.06 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4-octafluorocyclopentane |

InChI |

InChI=1S/C5H2F8/c6-2(7)1-3(8,9)5(12,13)4(2,10)11/h1H2 |

InChI Key |

GGMAUXPWPYFQRB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C1(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Octafluorocyclopentane and Its Derivatives

Historical and Contemporary Approaches to Octafluorocyclopentane Synthesis

The preparation of this compound has been approached through the chemical modification of more readily available five-membered ring systems, primarily involving halogen exchange and subsequent saturation of the carbon backbone.

Synthesis via Halogenated Cyclopentadiene Precursors

A key strategy for synthesizing this compound relies on the use of perhalogenated cyclopentane (B165970) or cyclopentene (B43876) derivatives as starting materials. These precursors undergo a series of reactions to replace chlorine atoms with fluorine and to saturate the cyclic structure.

A notable method for the production of this compound begins with hexachlorocyclopentadiene (B6142220). This process involves a sequence of chlorination, fluorination, and hydrogenation steps to arrive at the desired perfluorinated alkane.

A specific pathway involves the reaction of hexachlorocyclopentadiene with chlorine gas in the presence of an antimony pentachloride catalyst, followed by treatment with hydrogen fluoride (B91410) to yield 1,2-dichlorohexafluorocyclopentene. google.com This intermediate is then subjected to further fluorination to replace the remaining chlorine atoms with fluorine, producing octafluorocyclopentene (B1204224). The final step is the hydrogenation of the double bond in octafluorocyclopentene, typically using a palladium catalyst, to yield 1,2,3,3,4,4,5,5-octafluorocyclopentane. google.com

In one example of the final hydrogenation step, 1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene is first fluorinated to octafluorocyclopentene, which is then hydrogenated to give 1,2,3,3,4,4,5,5-octafluorocyclopentane with a purity of 99.8% and a yield of 87.8%. google.com

Table 1: Example of this compound Synthesis via Stepwise Protocol

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Hexachlorocyclopentadiene | Cl₂, SbCl₅ catalyst, then HF | 1,2-Dichlorohexafluorocyclopentene |

| 2 | 1,2-Dichlorohexafluorocyclopentene | Fluorinating agent (e.g., KF) | Octafluorocyclopentene |

| 3 | Octafluorocyclopentene | H₂, Palladium catalyst | 1,2,3,3,4,4,5,5-Octafluorocyclopentane |

The saturation of the double bond in octafluorocyclopentene is a critical step and is achieved through catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the C=C double bond in the presence of a metal catalyst. wikipedia.orgappliedcatalysts.com

Commonly used catalysts for this type of transformation include palladium, platinum, and nickel. wikipedia.orgappliedcatalysts.com The process generally involves the adsorption of both the octafluorocyclopentene and hydrogen molecules onto the surface of the catalyst. wikipedia.org On the catalyst surface, the H-H bond in hydrogen is weakened, facilitating the stepwise addition of hydrogen atoms to the carbon atoms of the double bond, resulting in the formation of the saturated this compound ring. wikipedia.org The reaction is typically a syn-addition, with both hydrogen atoms adding to the same face of the double bond. youtube.com

Synthesis of Metalla-Octafluorocyclopentane Complexes

Metalla-octafluorocyclopentane complexes, which feature a five-membered ring composed of four carbon atoms and one metal center, are synthesized through oxidative coupling reactions involving the metal and tetrafluoroethylene (B6358150).

Synthesis of Metalla-Octafluorocyclopentane Complexes

Formation via Reduction of Dihalogeno Complexes with Tetrafluoroethylene (e.g., Ruthenium and Nickel systems)

A facile method for the synthesis of metalla-octafluorocyclopentane complexes of ruthenium and nickel involves the reduction of dihalogeno-metal complexes in the presence of tetrafluoroethylene (TFE). cdnsciencepub.comcdnsciencepub.com The reduction of complexes such as RuCl₂(PPh₃)₄ and NiBr₂L₂ (where L is a tertiary phosphine) with sodium hydride in acetonitrile, while in the presence of TFE, leads to the formation of complexes containing a five-membered MC₄F₈ ring. cdnsciencepub.comcdnsciencepub.com

The proposed reaction sequence involves:

Displacement of halide ions by hydride to form dihydrido-complexes. cdnsciencepub.com

Reductive elimination of hydrogen, which results in the formation of a metal(0) complex. cdnsciencepub.com

Sequential coupling of two molecules of TFE at the metal(0) center to form the metalla-octafluorocyclopentane ring. cdnsciencepub.com

A notable byproduct of these reactions, particularly when hydrogen is added, is 1,2-dihydrotetrafluoroethane, the hydrogenation product of TFE. cdnsciencepub.comcdnsciencepub.com The metal-carbon bonds in these metalla-perfluorocyclopentane complexes exhibit remarkable stability towards hydrogenolysis. cdnsciencepub.comcdnsciencepub.com

Table 2: Synthesis of Ruthenium and Nickel Metalla-Octafluorocyclopentane Complexes cdnsciencepub.com

| Starting Complex | Product | Yield (%) | Color |

| RuCl₂(PPh₃)₄ | Ru(C₄F₈)(PPh₃)₃ | 40 | Yellow |

| NiBr₂(PPh₃)₂ | Ni(C₄F₈)(PPh₃)₂ | 20 | Colorless |

| NiBr₂(dppe) | Ni(C₄F₈)(dppe) | 50 | Yellow |

| NiBr₂(bipy) | Ni(C₄F₈)(bipy) | 60 | Yellow |

dppe = 1,2-bis(diphenylphosphino)ethane; bipy = 2,2'-bipyridine (B1663995)

Ligand Exchange Reactions in Metalla-Octafluorocyclopentane Complex Formation

Ligand exchange reactions provide an alternative route to synthesize different derivatives of metalla-octafluorocyclopentane complexes. cdnsciencepub.comchemguide.co.uk In this process, one or more ligands attached to the metal center in a pre-existing complex are replaced by new ligands.

For instance, the nickel-bipyridine complex, Ni(C₄F₈)(bipy), can be obtained in good yield through a ligand exchange reaction. The starting complex, Ni(C₄F₈)(PPh₃)₂, is treated with 2,2'-bipyridine in acetonitrile. The bipyridine ligand displaces the triphenylphosphine (B44618) ligands to form the more stable bipyridine adduct. cdnsciencepub.com This demonstrates the utility of ligand exchange as a synthetic tool to modify the coordination sphere of the metal center within the metalla-octafluorocyclopentane framework, allowing for the fine-tuning of the complex's properties.

Mechanistic Investigations of Octafluorocyclopentane Reactivity

Fundamental Reaction Pathways and Mechanistic Elucidation

The reactivity of octafluorocyclopentane and related perfluorinated compounds is a subject of significant interest due to their unique chemical properties conferred by the strong carbon-fluorine bonds. Understanding the mechanisms through which these bonds can be activated and transformed is crucial for developing new synthetic methodologies and for comprehending their behavior in various environments.

Oxidative Addition Reactions Involving Tetrafluoroethylene (B6358150) to Metal Centers

The formation of metalla-octafluorocyclopentane complexes often proceeds through the oxidative cyclization of two tetrafluoroethylene (TFE) molecules at a metal center. acs.org This process is a key step in the synthesis of these five-membered ring structures. The reaction involves the formal oxidation of the metal, with the concurrent formation of two metal-carbon single bonds.

For instance, the reaction of nickel(0) precursors with TFE in the presence of specific phosphine (B1218219) ligands can lead to the formation of octafluoronickelacyclopentane. acs.orgresearchgate.net The choice of the phosphine ligand is critical; less sterically hindered phosphines like triphenylphosphine (B44618) (PPh₃) and tri-n-butylphosphine (PⁿBu₃) favor the oxidative cyclization to form the nickelacyclopentane ring. acs.orgresearchgate.net In contrast, more sterically demanding phosphines such as tricyclohexylphosphine (B42057) (PCy₃) or tri-iso-propylphosphine (PⁱPr₃) tend to form stable η²-TFE adducts, which can then undergo C-F bond activation under thermal conditions to yield (trifluorovinyl)metal fluorides. acs.orgresearchgate.net

Similarly, ruthenium(II) complexes can be formed through the reduction of dihalogeno complexes like RuCl₂(PPh₃)₄ with sodium hydride in the presence of TFE, resulting in a complex containing a five-membered RuC₄F₈ ring. cdnsciencepub.com

The oxidative addition of C-F bonds is a critical step in these transformations. researchgate.netosaka-u.ac.jp The use of Lewis acidic additives such as lithium iodide (LiI), magnesium bromide (MgBr₂), aluminum chloride (AlCl₃), or boron trifluoride etherate (BF₃·Et₂O) can promote the C-F bond cleavage of TFE at palladium and nickel centers, even at room temperature. acs.orgosaka-u.ac.jp This promotion facilitates the formation of trifluorovinyl metal species, which are valuable intermediates in cross-coupling reactions. acs.org

Table 1: Influence of Phosphine Ligands on the Reaction of Ni(0) with Tetrafluoroethylene (TFE)

| Phosphine Ligand | Product | Reaction Type |

|---|---|---|

| PPh₃ | Octafluoronickelacyclopentane | Oxidative Cyclization |

| PⁿBu₃ | Octafluoronickelacyclopentane | Oxidative Cyclization |

| PCy₃ | η²-TFE Adduct | Ligand Association |

| PⁱPr₃ | η²-TFE Adduct | Ligand Association |

Hydrogenolysis Stability of Metal-Carbon Bonds in Metalla-Octafluorocyclopentane Complexes

A noteworthy characteristic of metalla-octafluorocyclopentane complexes is the remarkable stability of their metal-carbon bonds towards hydrogenolysis. cdnsciencepub.com Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by the addition of hydrogen. In the context of organometallic complexes, this often refers to the cleavage of metal-carbon bonds.

Studies on metalla-perfluorocyclopentane complexes of both ruthenium and nickel have demonstrated this high stability. cdnsciencepub.com Even when hydrogen is intentionally added to the reaction mixture during their synthesis, which can lead to the formation of by-products like 1,2-dihydrotetrafluoroethane, the M-C bonds within the five-membered ring remain intact. cdnsciencepub.com This stability is attributed to the strong electron-withdrawing effect of the fluorine atoms, which strengthens the metal-carbon bonds and makes them less susceptible to cleavage by hydrogen. This inherent stability is a key feature that distinguishes these fluorinated metallacycles from their non-fluorinated hydrocarbon analogues.

Nucleophilic Substitution Reactions of Fluorine Atoms in Perfluorinated Cycloalkanes

While the carbon-fluorine bond is generally considered to be strong and unreactive, nucleophilic substitution of fluorine in perfluorinated cycloalkanes like this compound can occur under specific and often harsh conditions. These reactions are typically slow due to the high strength of the C-F bond and the steric hindrance around the carbon atoms. cas.cn

The mechanism often proceeds via an SₙAr (nucleophilic aromatic substitution) type pathway in related perfluoroaromatic compounds, suggesting that a similar mechanism could be at play in highly fluorinated cycloalkanes where the high density of electronegative fluorine atoms makes the carbon atoms electrophilic. nih.gov However, achieving substitution requires strong nucleophiles and forcing conditions. Intramolecular nucleophilic substitution of C-F bonds has been observed to be more favorable than intermolecular reactions, a phenomenon attributed to the "proximity effect," where the nucleophile and the electrophilic carbon are held in close proximity within the same molecule. cas.cn

The conditions required for nucleophilic substitution in perfluorinated cycloalkanes are demanding. Strong nucleophiles such as alkoxides or amines are typically used, often in combination with high temperatures and pressures. For example, reactions with sodium hydroxide (B78521) or potassium hydroxide in aqueous or alcoholic solutions at elevated temperatures can facilitate nucleophilic attack.

The selectivity of these reactions can be influenced by several factors, including the nature of the nucleophile, the reaction temperature, and the specific structure of the perfluorinated cycloalkane. cas.cnrsc.org In the case of pentafluoropyridine, a related perfluorinated heterocyclic compound, the position of substitution is highly dependent on the reaction conditions and the nucleophilicity of the attacking species. rsc.org Mildly basic conditions with hydroxybenzaldehydes lead to selective substitution at the C-4 position, while harsher conditions can lead to substitution at the C-2 and/or C-6 positions. rsc.org These findings suggest that by carefully controlling the reaction parameters, a degree of selectivity in the substitution of fluorine atoms in perfluorinated cycloalkanes might be achievable.

Atmospheric Reaction Mechanisms and Degradation Pathways

The atmospheric fate of this compound is primarily determined by its reactions with atmospheric oxidants. Due to the strength of the C-F bonds, its atmospheric lifetime is expected to be long, contributing to its potential as a greenhouse gas. researchgate.net

Reactions Initiated by Hydroxyl Radicals (·OH)

The predominant atmospheric removal process for this compound and other saturated perfluorocarbons is their reaction with hydroxyl radicals (·OH). researchgate.net This is a common initiation step for the atmospheric degradation of many volatile organic compounds. rsc.orgresearchgate.net The reaction proceeds via hydrogen abstraction if a C-H bond is present. However, for a fully fluorinated compound like this compound, the initiation step is the reaction of the ·OH radical with the perfluoroalkane.

While the direct reaction of ·OH radicals with perfluorinated compounds like perfluorooctanoic acid (PFOA) has been shown to be ineffective, the atmospheric degradation of cyclic perfluorocarbons is still expected to be initiated by ·OH radicals, albeit at a very slow rate. nih.gov The mechanism involves the formation of a perfluoroalkyl radical and a water molecule.

Table 2: Atmospheric Degradation of this compound

| Reactant | Initiating Species | Primary Product | Subsequent Reactions |

|---|---|---|---|

| This compound | Hydroxyl Radical (·OH) | Perfluorocyclopentyl Radical | Reaction with O₂ to form a peroxy radical, leading to further degradation. |

Plasma Chemistry and Electron Impact Dissociation Processes

The behavior of octafluorocyclopentene (B1204224) (c-C₅F₈) in plasma environments is critical for its application in processes like semiconductor etching. The dominant degradation process in this environment is electron impact dissociation.

In a plasma environment, the primary loss process for octafluorocyclopentene (c-C₅F₈) is initiated by electron impact. researchgate.net This high-energy impact excites the c-C₅F₈ molecule, leading to its dissociation. The principal pathway involves the fragmentation of the parent molecule into isomers of C₅F₇. researchgate.netdeepdyve.com This initial dissociation is a critical step that triggers a cascade of further reactions within the plasma. Another less probable pathway involves dissociative ionization and subsequent wall recombination, which produces C₄F₆. researchgate.net

The dissociation of c-C₅F₈ and its subsequent products is highly sensitive to the isomeric structure of the molecules involved. Following the initial formation of C₅F₇ isomers, further electron impact dissociation leads to the production of C₅F₅ and C₅F₆. researchgate.net The stability of these products is influenced by their molecular structure; for instance, C₅F₅ isomers with two conjugate pi bonds are not readily dissociated by further electron impact because the extra pi bonds can absorb the electron energy. researchgate.net This structural stability makes certain isomers, such as specific forms of C₄F₄, C₅F₅, and C₅F₆, more prevalent in the plasma and important species for polymer deposition. researchgate.net

Electron impact on octafluorocyclopentene and its degradation products generates a variety of reactive radicals essential for plasma etching processes. avs.org

Atomic Fluorine (F) : The primary etch precursor, atomic fluorine, is mainly produced from the electron impact dissociation of the c-C₅F₈ feed gas and its subsequent degradation products. researchgate.net The rate-limiting step for fluorine production is identified as the electron impact dissociation of the triplet state of c-C₅F₈. researchgate.net

CF₂ Radical : The CF₂ radical, a key precursor for fluorocarbon polymer deposition, is generated through several pathways. researchgate.net One significant channel is the gas-phase degradation of C₄F₆, which is itself a product of c-C₅F₈ dissociation. researchgate.net CF₂ is also produced via the electron impact dissociation of an isomer of C₅F₆. researchgate.netdeepdyve.com The density of CF₂ radicals is a critical parameter in fluorocarbon plasmas and is influenced by a balance of generation and loss mechanisms. jkps.or.kr

CF Radical : The CF radical is primarily produced from the further dissociation of the CF₂ radical. researchgate.net The relative densities of CF and CF₂ can vary significantly depending on the plasma conditions and the specific fluorocarbon gas used. avs.orgcolab.ws

The production and loss of these radicals are governed by a complex network of gas-phase and surface reactions. researchgate.net The table below summarizes the key radical production pathways from octafluorocyclopentene in a plasma environment.

| Radical | Primary Production Pathway(s) | Reference |

| Atomic Fluorine (F) | Electron impact dissociation of c-C₅F₈ and its degradation products. | researchgate.net |

| CF₂ | Dissociation of C₄F₆; Dissociation of C₅F₆ isomers. | researchgate.net |

| CF | Dissociation of CF₂. | researchgate.net |

Surface Recombination Reactions and Gas Phase Chemistry

The chemistry of this compound (c-C₅F₈) in plasma environments, which are crucial for applications like dry etching in the semiconductor industry, is dictated by a complex interplay between gas-phase reactions and surface interactions.

In the gas phase, the primary loss mechanism for c-C₅F₈ is electron impact dissociation. This process is not a simple fragmentation but proceeds through a series of steps involving isomeric structures. The initial impact excites the c-C₅F₈ molecule to a triplet state, which then dissociates into isomers of C₅F₇. Subsequent electron impact on these C₅F₇ isomers leads to the formation of more stable species, such as C₅F₅ (an isomer with two conjugated pi bonds) and C₅F₆ (an isomer with a folded ring structure and two pi bonds). researchgate.net These stable, carbon-rich molecules are significant precursors for polymer deposition on surfaces. researchgate.net

Further fragmentation in the gas phase leads to the production of smaller radicals. Atomic fluorine (F), the primary etching species, is produced mainly from the electron impact dissociation of the initial c-C₅F₈ feedstock and its immediate degradation products. researchgate.net Dicarbon tetrafluoride (C₂F₄) and the difluorocarbene radical (CF₂) are also generated through gas-phase pathways, with CF₂ also being formed via electron impact dissociation of an isomer of C₅F₆. researchgate.net The CF radical is subsequently produced from the dissociation of CF₂. researchgate.net

The table below summarizes key gas-phase reactions initiated by electron impact on this compound.

| Reactant | Products | Reaction Type | Significance |

| c-C₅F₈ | Isomers of C₅F₇ | Electron Impact Dissociation | Primary loss process for the feed gas. researchgate.net |

| C₅F₇ Isomers | C₅F₅, C₅F₆ | Electron Impact Dissociation | Formation of stable, polymer-forming precursors. researchgate.net |

| c-C₅F₈ & Degradation Products | Atomic Fluorine (F) | Electron Impact Dissociation | Production of the primary etching species. researchgate.net |

| C₄F₆ | C₂F₄, C₂F₂, CF₂ | Gas Phase Pathway | Production of smaller fluorocarbon species. researchgate.net |

| CF₂ | CF | Electron Impact Dissociation | Formation of the CF radical. researchgate.net |

This table provides a simplified overview of the complex gas-phase chemistry of this compound in a plasma environment, based on computational modeling and experimental data.

Isomerization Reactions of Fluorinated Cyclopentenes

Fluorinated cyclopentenes, which are structurally related to the dissociation products of this compound, can exist as multiple positional and geometric isomers. Research has demonstrated that these isomers can be interconverted, often under mild conditions, through catalyzed reactions. scirp.orgscirp.org This isomerization is a key process in the synthesis of specific hydrofluoroolefins (HFOs) that are sought after as refrigerants, solvents, and chemical intermediates due to their favorable environmental properties, such as low global warming potential (GWP). scirp.org

For example, various isomers of hexafluorocyclopentene can be interconverted in the presence of an alkali metal fluoride (B91410) in a solvent like N,N-dimethylformamide (DMF). researchgate.net Studies have explored the isomerization of compounds such as 3H,3H-hexafluorocyclopentene (F6E-33H) into a mixture of other isomers, including F6E-44H, F6E-15H, and F6E-13H. researchgate.net Similarly, heptafluorocyclopentene isomers can be transformed, highlighting the dynamic nature of the double bond and substituent positions within the five-membered ring under catalytic influence. scirp.orgscirp.org

Fluoride Anion-Promoted Isomerization Mechanisms

A key catalytic process for the isomerization of hydrofluorocyclopentenes is promotion by the fluoride anion (F⁻). scirp.orgscirp.org Mechanistic studies reveal that the interconversion of isomers is not governed by a single pathway but by two distinct, concurrent processes:

Allylic syn-addition/elimination of fluoride anion : This mechanism is responsible for the transfer of fluorine atoms between different positions on the cyclopentene (B43876) ring. The fluoride anion adds to the double bond in a syn fashion (on the same side), creating a carbanionic intermediate. Subsequent elimination of a fluoride anion from an allylic position results in a new isomer with a rearranged fluorine atom layout. This process does not change the relative positions of the hydrogen atoms. scirp.orgscirp.org

Fluoride anion-assisted deprotonation/protonation : This pathway accounts for the migration of hydrogen atoms. The fluoride anion acts as a base, abstracting a proton from the hydrofluorocyclopentene molecule to form a carbanion and hydrogen fluoride (HF). This carbanion can then be protonated at a different position, leading to a new positional isomer. This mechanism does not alter the mutual positions of the fluorine atoms. scirp.orgscirp.org It has been noted that the HF formed can capture excess fluoride anions to generate the bifluoride anion (HF₂⁻), which may inhibit the subsequent protonation step. scirp.orgscirp.org

The effectiveness of this isomerization is highly dependent on the source of the fluoride anion. Alkali metal fluorides are commonly used, and their reactivity in promoting isomerization follows the sequence: CsF > RbF > KF > NaF > LiF. scirp.org Cesium fluoride (CsF) is the most active due to the increased availability and reactivity of the fluoride anion from the salt with a larger, more electropositive cation. scirp.org

The table below presents experimental data on the isomerization of 3H-heptafluorocyclopentene (F7E-3H) promoted by different alkali metal fluorides.

| Fluoride Source | Solvent | Temperature (°C) | Time (h) | Conversion of F7E-3H (%) | Yield of F7E-1H (%) | Yield of F7E-4H (%) |

| LiF | DMF | 25 | 6 | 1.8 | 1.8 | 0 |

| NaF | DMF | 25 | 6 | 10.3 | 10.3 | 0 |

| KF | DMF | 25 | 6 | 45.4 | 45.4 | 0 |

| RbF | DMF | 25 | 6 | 84.1 | 84.0 | 0.1 |

| CsF | DMF | 25 | 6 | 97.2 | 97.1 | 0.1 |

This table, adapted from research findings scirp.org, illustrates the increasing catalytic activity for the isomerization of F7E-3H down the alkali metal group, with CsF achieving the highest conversion to the more stable F7E-1H isomer.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for Octafluorocyclopentane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of fluorinated compounds. The presence of the NMR-active ¹⁹F nucleus, with its high natural abundance and sensitivity, makes it particularly powerful for analyzing perfluorinated systems like octafluorocyclopentane.

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally informative for the analysis of fluoroorganic compounds due to several key advantages: the ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton nucleus. aiinmr.comnih.govwikipedia.org A significant feature of ¹⁹F NMR is its vast chemical shift range, which can span over 800 ppm, minimizing the likelihood of signal overlap and enhancing the resolution of distinct fluorine environments within a molecule. aiinmr.comthermofisher.com

In the case of this compound (C₅F₈), the molecule consists entirely of -CF₂- groups. The chemical shifts for fluorine atoms in such saturated fluorocarbon rings typically appear in a specific region of the spectrum. Due to the molecule's symmetry and the rapid conformational flexing of the five-membered ring at room temperature, all eight fluorine atoms are chemically equivalent. This equivalence results in a single, sharp signal in the ¹⁹F NMR spectrum, a characteristic feature that confirms the high symmetry of the perfluorinated cyclopentane (B165970) ring.

| Type of Fluorine Environment | Typical ¹⁹F Chemical Shift Range (ppm, relative to CFCl₃) |

|---|---|

| -CF₂- (in a saturated ring) | +80 to +140 |

| -CF₃ | +40 to +80 |

| -CF- | +140 to +250 |

While this compound itself contains no hydrogen atoms and is therefore silent in ¹H NMR, the analysis of its fully hydrogenated analog, cyclopentane (C₅H₁₀), provides a useful comparative baseline for understanding the fundamental cyclic structure.

In the ¹H NMR spectrum of cyclopentane, all ten protons are chemically and magnetically equivalent due to rapid pseudorotation of the ring at room temperature. docbrown.info This equivalence leads to the observation of a single resonance peak (a singlet). docbrown.info The absence of proton-proton splitting confirms that all hydrogen atoms exist in an identical average electronic environment. docbrown.info The chemical shift for the protons in cyclopentane is typically observed around 1.51 ppm relative to tetramethylsilane (B1202638) (TMS). chemicalbook.com The introduction of even a single fluorine atom to the cyclopentane ring would dramatically alter the ¹H NMR spectrum, causing chemical shifts of nearby protons to change and introducing complex splitting patterns due to heteronuclear ¹H-¹⁹F coupling.

| Compound | Molecular Formula | Typical ¹H Chemical Shift (ppm, relative to TMS) | Splitting Pattern |

|---|---|---|---|

| Cyclopentane | C₅H₁₀ | ~1.51 | Singlet |

The interpretation of NMR spectra for cyclic fluorides provides profound insight into molecular geometry and electronic structure. Chemical shifts are highly sensitive to the local electronic environment, while coupling constants reveal through-bond connectivity and spatial relationships between nuclei. alfa-chemistry.com

Chemical Shifts: The chemical shift of a ¹⁹F nucleus is influenced by factors such as the electronegativity of adjacent atoms and the hybridization of the carbon to which it is attached. alfa-chemistry.com In cyclic systems, ring strain and conformation also play a significant role. Electron-withdrawing groups generally cause a downfield shift (higher ppm value), while electron-donating groups cause an upfield shift. alfa-chemistry.com

Coupling Constants (J): Spin-spin coupling between fluorine nuclei is a powerful tool for structural elucidation. rsc.orguoa.gr The magnitude of the coupling constant, measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei.

Geminal Coupling (²JFF): Occurs between two fluorine atoms on the same carbon atom. These values are typically large, often in the range of 200-300 Hz.

Vicinal Coupling (³JFF): Occurs between fluorine atoms on adjacent carbon atoms. The magnitude of ³JFF is highly dependent on the dihedral angle between the C-F bonds, a relationship described by the Karplus equation. libretexts.org This dependence allows for the determination of the relative stereochemistry and conformation of the ring.

Long-Range Coupling (⁴JFF and higher): Coupling across four or more bonds is also common in fluorinated systems and can provide further structural constraints. conicet.gov.ar

| Coupling Type | Number of Bonds | Typical Magnitude (Hz) | Structural Dependence |

|---|---|---|---|

| Geminal (F-C-F) | 2 | 200 - 300 | Bond angle and substituents |

| Vicinal (F-C-C-F) | 3 | 0 - 40 | Dihedral angle (Karplus relationship) |

| Long-Range (F-(C)n-F, n>2) | ≥4 | 0 - 20 | Conformation and pathway |

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. gentechscientific.comwikipedia.org For this compound, electron ionization (EI) is a common method used to generate ions.

Upon ionization, the this compound molecule loses an electron to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (244 g/mol ). This molecular ion is often energetically unstable and undergoes fragmentation. wikipedia.org The fragmentation of cyclic perfluorocarbons typically involves the cleavage of C-C and C-F bonds. researchgate.net Common fragmentation pathways include the loss of a fluorine atom (F•) or a trifluoromethyl radical (•CF₃), although the latter is less likely from a simple ring. A predominant fragmentation pattern for cyclic systems is the cleavage of the ring followed by the elimination of small, stable neutral molecules like difluorocarbene (:CF₂). researchgate.net

The resulting mass spectrum serves as a molecular fingerprint. The presence of the molecular ion peak confirms the compound's identity, while the fragmentation pattern provides corroborating structural evidence and can be used to distinguish it from isomers. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₅F₈).

| m/z Value | Possible Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 244 | [C₅F₈]⁺• | - (Molecular Ion) |

| 225 | [C₅F₇]⁺ | F• |

| 194 | [C₄F₆]⁺• | :CF₂ |

| 175 | [C₄F₅]⁺ | :CF₂ + F• |

| 69 | [CF₃]⁺ | •C₄F₅ |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. ufl.edu It is an effective tool for identifying the functional groups present in a molecule. ufl.edu The IR spectrum of this compound is characterized by the absence of absorptions typical for many organic compounds, but dominated by intense bands associated with carbon-fluorine bonds.

The key diagnostic feature is the very strong and broad absorption bands in the region of 1000–1400 cm⁻¹. researchgate.netresearchgate.net These bands arise from the various C-F bond stretching vibrations within the molecule. The complexity and breadth of this region are due to the coupling of stretching vibrations of the multiple C-F bonds in the -CF₂- groups. The specific frequencies can be influenced by the ring's conformation.

Crucially, the IR spectrum of pure this compound will show a complete absence of absorption bands in other characteristic regions, such as:

O-H stretching: ~3200–3600 cm⁻¹ (indicative of alcohols or water)

C-H stretching: ~2850–3100 cm⁻¹ (indicative of hydrocarbons) udel.edu

C=O stretching: ~1690–1760 cm⁻¹ (indicative of carbonyl compounds) udel.edu

The absence of these bands is a strong indicator of the compound's perfluorinated nature and its high purity. udel.edu The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. docbrown.info

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 1000 - 1400 | C-F Stretching | Strong, Broad |

| Below 1000 | C-F Bending, C-C Stretching, Ring Deformations | Medium to Weak |

X-ray Crystallography of this compound Complexes and Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov It provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. nih.gov

While obtaining a suitable single crystal of this compound itself can be challenging due to its low melting point and volatility, the technique is invaluable for studying its derivatives or co-crystals. nih.gov If a crystalline derivative of this compound were analyzed, the crystallographic data would definitively establish the conformation of the five-membered ring. Cyclopentane and its derivatives are known to adopt non-planar conformations, such as the "envelope" or "twist" forms, to relieve ring strain. X-ray analysis would precisely measure the puckering of the perfluorinated ring.

Furthermore, this technique would provide highly accurate measurements of the C-C and C-F bond lengths. These experimental values are crucial for validating theoretical models and understanding how the high degree of fluorination affects the fundamental bond parameters of the cyclic alkane skeleton. The structural information derived from crystallography is considered the gold standard for molecular structure determination and serves as a definitive reference for interpreting data from other spectroscopic methods. semanticscholar.org

Computational and Theoretical Chemistry of Octafluorocyclopentane

Quantum Chemical Methodologies for Molecular Characterization

Quantum chemical methods are fundamental in characterizing the properties of fluorinated molecules like octafluorocyclopentane. These ab initio (from first principles) and density functional theory approaches allow for the precise calculation of electronic structures and dynamic behaviors.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is extensively used to investigate the electronic properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. In the context of this compound, DFT calculations have been instrumental in exploring its electronic structure and predicting its reactivity.

Comprehensive DFT studies have been performed on a series of five-membered ring fluorides, including cis-1,1,2,2,3,3,4,5-octafluorocyclopentane. These calculations typically involve geometry optimization to find the lowest energy structure, followed by single-point energy calculations with higher levels of theory to refine electronic properties. For instance, geometries of such compounds have been optimized at the ωB97XD/def2-TZVP level of theory, which accounts for dispersion effects—crucial for fluorinated systems. Subsequent energy calculations have been performed at the ωB97M-V/def2-QZVP level to achieve high accuracy acs.org.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For cyclic fluorides, these choices must be carefully considered to accurately model the effects of high electronegativity and electron correlation introduced by the fluorine atoms.

Functionals: The selection of a functional is guided by its ability to handle the specific electronic environment of the molecule. For perfluorinated compounds, functionals that incorporate a significant portion of Hartree-Fock (exact) exchange are often preferred as they can better describe the electron-rich fluorine atoms. Range-separated hybrid functionals, such as the ωB97 series (e.g., ωB97XD, ωB97M-V), are particularly well-suited. These functionals treat electron exchange differently at short and long ranges, providing a more balanced description of both covalent bonding and non-covalent interactions, which are significant in fluorinated systems acs.org. The inclusion of dispersion corrections (like the "-D" in ωB97XD) is also vital for accurately capturing the weak van der Waals forces that influence molecular conformation and stability nih.gov.

Basis Sets: The basis set is a set of mathematical functions used to construct the molecular orbitals. For fluorine-containing compounds, a flexible basis set is required to describe the compact core electrons and the diffuse valence electrons, as well as the polarization of the electron density in the C-F bonds. The def2-TZVP (Triple-Zeta Valence with Polarization) and def2-QZVP (Quadruple-Zeta Valence with Polarization) basis sets are commonly employed. These are part of the Ahlrichs family of basis sets and provide a good balance of accuracy and cost. The triple- and quadruple-zeta quality allows for a more accurate representation of the spatial distribution of electrons, while the polarization functions (P) are essential for describing the anisotropic charge distribution in molecules with highly polar bonds like the C-F bond acs.org. For highly accurate energy calculations, augmenting the basis set with diffuse functions is often recommended, especially for systems where anions or weak interactions are of interest researchgate.netyoutube.com.

Ab Initio Molecular Dynamics (AIMD) is a powerful simulation technique that combines classical molecular dynamics with electronic structure calculations performed "on-the-fly" as the simulation progresses arxiv.org. This method allows for the study of the dynamic behavior of molecules, including their thermal stability and decomposition pathways, without the need for pre-parameterized force fields.

In the study of this compound and related cyclic fluorides, AIMD simulations have been used to assess their thermostability. By simulating the molecular system at elevated temperatures (e.g., 600 K), researchers can observe the dynamic evolution of the molecular structure over time. These simulations reveal the resilience of the carbon skeleton and the C-F bonds to thermal stress, providing insights into the compound's stability under various conditions acs.org. The flexibility of the five-membered carbon ring is a key factor in its thermal stability, and AIMD can effectively model these conformational dynamics acs.org.

Density Functional Theory (DFT) Calculations for Electronic Properties

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational chemistry provides a suite of descriptors derived from the calculated electronic wavefunctions that quantify and visualize a molecule's reactive tendencies.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity) nih.govmdpi.com.

| Descriptor | Energy (eV) |

|---|---|

| HOMO Energy | -9.05 |

| LUMO Energy | 2.29 |

| HOMO-LUMO Gap | 11.34 |

Data sourced from computational studies at the ωB97M-V/def2-QZVP//ωB97XD/def2-TZVP level of theory acs.org.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack nih.govresearchgate.net. The ESP is mapped onto a surface of constant electron density, with colors indicating different potential values. Typically, red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow represent intermediate or neutral potential nih.gov.

For this compound, the ESP surface analysis reveals a distribution of charge dictated by the highly electronegative fluorine atoms. The regions around the fluorine atoms are characterized by negative electrostatic potential (red/yellow), indicating they are electron-rich. Conversely, the carbon skeleton and, to a lesser extent, the hydrogen atoms (if present in related compounds) would exhibit more positive potential (blue/green) acs.org. This distribution is crucial for understanding intermolecular interactions. The positive potential sites on the carbon backbone are susceptible to attack by nucleophiles, a key aspect of the reactivity of perfluorinated compounds. The ESP analysis for cis-octafluorocyclopentane shows a significant negative potential around the fluorine atoms, while the area above and below the plane of the carbon ring is less negative, which influences how it interacts with other molecules acs.org.

Van der Waals (vdW) Interaction Analysis

Van der Waals (vdW) interactions play a significant role in the molecular behavior of this compound. Analysis using Independent Gradient Model (IGM) and Independent Reaction Pathway (IRI) methods reveals that the primary driving force for molecular binding in its complexes, for instance with hydroxyl radicals, is dispersion attraction. acs.org The IRI isosurfaces between this compound and an interacting radical are predominantly green, which indicates a very low electron density in the region of intermolecular interaction. acs.orgacs.org

In addition to the dispersion forces over the carbon-carbon bonds, vdW interactions involving the fluorine atoms are also observed. acs.orgacs.org Furthermore, a notable steric effect is present in the center of the cyclopentane (B165970) ring. acs.orgacs.org These analyses suggest a lack of strong, decisive interactions in the formation of "precomplexes," highlighting the importance of weaker vdW forces. acs.orgacs.org

Interactive Data Table: van der Waals Interaction Characteristics of this compound

| Interaction Type | Location | Significance |

| Dispersion Attraction | Predominantly between molecules | Main driving force for molecular binding |

| Fluorine vdW Interactions | Around the fluorine atoms | Contributes to intermolecular forces |

| Steric Effect | Center of the cyclopentane ring | Influences molecular conformation and reactivity |

Electron Delocalization and Bond Character Studies

The electronic structure of this compound has been elucidated through molecular orbital (MO) analysis. The highest occupied molecular orbitals (HOMOs) of hydrofluorocyclopentanes like this compound are primarily located around all covalent bonds. acs.org In contrast, the lowest unoccupied molecular orbitals (LUMOs) are more spread out over both sides of the cyclic carbon plane. acs.org

Substitutions on the cyclopentane ring have been found to significantly affect the HOMO-LUMO gap and, consequently, the molecule's reactivity. acs.orgacs.org For instance, substitutions can effectively induce a decrease in the HOMO-LUMO gap, leading to an increase in molecular reactivity and a destabilization of the structure. acs.org

Analysis of Active Sites (e.g., electrophilic and nucleophilic reactivity)

The reactivity of this compound, particularly its electrophilic and nucleophilic sites, has been investigated using Molecular Electrostatic Potential (ESP) and Average Local Ionization Energy (ALIE) analyses. acs.org These computational methods are instrumental in predicting the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. acs.org

For fluorinated cyclopentanes, these analyses, in combination with MO analysis, help in understanding their atmospheric degradation initiated by radicals like OH. acs.org The introduction of a double bond in related compounds, for instance, has been shown to redistribute both electrophilic and nucleophilic sites effectively. acs.orgacs.org In the case of hydrofluorocyclopentanes, the hydrogen atoms are identified as preferential electrophilic sites, which is crucial for their atmospheric degradation pathways. acs.org

Thermodynamic and Kinetic Studies via Computational Methods

Computational methods are pivotal in determining the thermodynamic and kinetic parameters of reactions involving this compound, especially its atmospheric degradation.

Calculation of Activation Energies and Reaction Rates

The reaction rate constants for the atmospheric degradation of this compound initiated by OH radicals have been calculated using Transition State Theory (TST). acs.orgnih.gov These calculations are essential for determining the atmospheric lifetime of the compound. acs.orgnih.gov For instance, the rate constant (k_rate) for the reaction of a related compound, 1,1,2,2,3,3-hexafluorocyclopentane (B1589409) (F6A), with OH radicals was reported, giving insight into the reactivity of such molecules. nih.govresearchgate.net

Intrinsic reaction coordinate calculations are also employed to confirm the reaction pathways and identify the transition states and intermediates involved in these degradation processes. acs.orgnih.gov

Thermodynamic Parameters of Reaction Pathways

The thermodynamic properties of the reaction pathways of this compound have been computationally explored. For example, the formation of "precomplexes" in its atmospheric degradation has been calculated to be exothermic. acs.orgnih.gov However, the Gibbs free energies for these processes are positive, indicating that the reactions are non-spontaneous under atmospheric conditions (298.15 K). acs.orgnih.gov

For related hydrofluorocyclopentanes, processes involving hydrogen abstraction by OH radicals are computed to be both spontaneous and exothermic. acs.org Ab initio molecular dynamics (AIMD) simulations further support the understanding that the formation of stable intermediates in these atmospheric degradation processes is unlikely, suggesting a one-step reaction mechanism. acs.org

Interactive Data Table: Thermodynamic Parameters for this compound Reaction Pathways

| Reaction Pathway | Enthalpy Change (ΔH) | Gibbs Free Energy Change (ΔG) | Spontaneity (at 298.15 K) |

| "Precomplex" Formation | Exothermic | Positive | Non-spontaneous |

| Hydrogen Abstraction (in related HFCs) | Exothermic | Negative | Spontaneous |

Tunneling Effect Considerations in Reaction Kinetics

In the calculation of reaction rate constants for this compound, the quantum tunneling effect is an important consideration. nih.gov The transmission factor of the tunneling effect (κ) is taken into account in the TST calculations to provide a more accurate estimation of the reaction rates. nih.gov This is particularly relevant for reactions involving the transfer of light particles, such as hydrogen atoms, which are prevalent in the atmospheric degradation of related hydrofluorocyclopentanes.

Thermostability Investigations through Theoretical Modeling

Theoretical modeling provides significant insights into the thermal stability of this compound. By simulating molecular behavior at elevated temperatures, researchers can predict decomposition pathways and understand the structural factors that contribute to its stability.

Influence of Flexible Carbon Skeletons and Substituents on Stability

The thermostability of cyclic fluorides, including this compound, is significantly influenced by the flexibility of their carbon skeletons. acs.org Theoretical studies on related five-membered ring fluorides have shown that this structural flexibility helps the molecule to dissipate energy without immediate decomposition, thus contributing to its thermal robustness. acs.org

Table 1: Factors Influencing Thermostability in Cyclic Fluorides

| Factor | Description | Impact on Stability |

|---|---|---|

| Flexible Carbon Skeleton | The ability of the five-membered carbon ring to undergo conformational changes. | Allows for energy dissipation, which enhances thermal stability. acs.org |

| Fluorine Substituents | The presence of highly electronegative fluorine atoms bonded to the carbon ring. | The strong C-F bonds and electron-withdrawing effects increase overall molecular stability. acs.org |

Aromaticity Considerations in Cyclic Fluorides

Aromaticity is a property of cyclic, planar, and fully conjugated molecules with a specific number of π electrons (4n+2, according to Hückel's rule), which leads to enhanced stability. libretexts.orglibretexts.orgmasterorganicchemistry.com While this compound itself is a saturated alkane and therefore not aromatic, the concept of electron delocalization can still be relevant when considering the stability of related unsaturated cyclic fluorides.

Quantum Chemical Calculations for Isomer Energies and Equilibria

Quantum chemical calculations are essential for determining the relative energies and thermodynamic stabilities of different isomers of a molecule. kuleuven.be For a compound like this compound, various structural isomers and stereoisomers are possible. Computational methods can predict which of these isomers is the most stable and provide insights into the energy barriers for conversion between them.

High-level ab initio methods, such as coupled-cluster with single and double and perturbative triple excitations (CCSD(T)), and Density Functional Theory (DFT) with various functionals like B3LYP and ωB97XD, are commonly employed for these calculations. researchgate.netmdpi.com These methods solve the electronic Schrödinger equation to provide accurate energies and geometries for each isomer. unibo.it By comparing the zero-point corrected relative energies, a stability ranking of the isomers can be established. mdpi.com This information is crucial for understanding the potential energy surface of the molecule and predicting the equilibrium distribution of isomers under different conditions. mdpi.com

Table 2: Quantum Chemical Methods for Isomer Energy Calculations

| Method | Acronym | Description |

|---|---|---|

| Density Functional Theory | DFT | A computational method that models electron correlation by using functionals of the electron density. Common functionals include B3LYP and ωB97XD. researchgate.net |

| Coupled-Cluster Theory | CCSD(T) | A highly accurate ab initio method that includes treatments for electron correlation, often considered a "gold standard" for thermochemical calculations. researchgate.net |

| Møller-Plesset Perturbation Theory | MP2 | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects as a perturbation. kuleuven.be |

Computational Modeling of Plasma Chemical Reactions

This compound and similar perfluorinated compounds are used in plasma etching processes in the semiconductor industry. researchgate.net Computational modeling is a key tool for understanding the complex chemical reactions that occur within the plasma environment. researchgate.netusask.ca These models simulate the behavior of the gas under the influence of an electric field, predicting the types and concentrations of reactive species generated.

A computational model for plasma chemistry typically involves several steps:

Quantum Chemistry Calculations: Determine the fundamental properties of the molecules and their fragments, such as dissociation energies and reaction pathways. researchgate.net

Plasma Kinetics Modeling: Use the data from quantum calculations to simulate the densities of various radicals and ions in the plasma under specific conditions (e.g., power, pressure, gas flow). researchgate.net

Validation: Compare the model's predictions with experimental results from techniques like mass spectrometry to refine the model. researchgate.net

This approach allows for a detailed understanding of the etching mechanism and helps in optimizing the process for specific applications.

Environmental Impact and Atmospheric Chemistry Research of Octafluorocyclopentane

Role as Chlorofluorocarbon (CFC) and Hydrofluorocarbon (HFC) Substitute Research

The search for viable alternatives to chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs) has been a critical area of atmospheric science and green chemistry. researchgate.netnih.gov Due to their adverse environmental effects, including ozone depletion and high global warming potential, international agreements have mandated the phasing out of these compounds. testbook.comnih.gov In this context, fluorinated alkenes and cyclic fluorocarbons have emerged as promising candidates for replacement. researchgate.net

Octafluorocyclopentene (B1204224) (c-C₅F₈), a five-membered cyclic fluoride (B91410), is one such compound that has been investigated as a substitute. It is currently used in specialized industrial applications, such as silicon etching in the semiconductor industry. nih.gov The research into such substitutes aims to identify compounds that not only have the required physical and chemical properties for various applications (e.g., as refrigerants, solvents, or blowing agents) but also exhibit minimal environmental impact. epa.gov The key criteria for these next-generation compounds are low or zero ozone depletion potential, low global warming potential, and a sufficiently short atmospheric lifetime to prevent long-term accumulation and environmental harm. nih.gov

Atmospheric Lifetime and Degradation Product Analysis

The environmental impact of a replacement compound is largely determined by its persistence in the atmosphere and the nature of its degradation products. epa.gov The atmospheric lifetime dictates how long a substance can exert a radiative forcing effect, while its degradation pathway determines whether it breaks down into harmless substances or other compounds of concern. chartsbin.com

The primary mechanism for the removal of unsaturated fluorocarbons like octafluorocyclopentene from the troposphere is through reaction with the hydroxyl radical (OH). nih.govfluorocarbons.org The rate of this reaction is a key determinant of the compound's atmospheric lifetime.

Scientific studies have used laboratory measurements to determine the rate coefficient for the reaction between OH radicals and octafluorocyclopentene. One study, using a relative rate method, measured the rate constant to be (1.01 ± 0.16) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 295 K. researchgate.net Based on this rate, the atmospheric lifetime of octafluorocyclopentene was estimated to be 104 days. researchgate.net Another investigation using a pulsed laser photolysis-laser-induced fluorescence technique reported a rate coefficient of (4.90 ± 0.14) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 296 K, which resulted in a calculated atmospheric lifetime of 236 days. nih.gov These relatively short lifetimes are a significant advantage over the long-lived HFCs and PFCs they are intended to replace.

| Parameter | Value | Temperature (K) | Reference |

|---|---|---|---|

| Atmospheric Lifetime | 104 days | - | researchgate.net |

| Atmospheric Lifetime | 236 days | - | nih.gov |

| OH Reaction Rate Coefficient (kOH) | (1.01 ± 0.16) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | 295 | researchgate.net |

| OH Reaction Rate Coefficient (kOH) | (4.90 ± 0.14) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 296 | nih.gov |

Understanding the chemical transformation of octafluorocyclopentene in the atmosphere is crucial to ensure that its breakdown does not lead to the formation of harmful byproducts. Laboratory studies have investigated the OH radical-initiated oxidation of c-C₅F₈ in the presence of oxygen (O₂). nih.gov

The research indicates that the degradation mechanism involves the opening of the molecule's carbon-carbon double bond. nih.gov This initial reaction leads to the formation of several stable end-products. The major degradation products identified were a C5-dicarbonyl compound (F(O)CCF₂CF₂CF₂CF(O)), carbonyl fluoride (CF₂O), and carbon dioxide (CO₂). nih.gov A study quantified the molar yields of these products as 0.66 for the C5-dicarbonyl, 0.63 for carbonyl fluoride, and 0.43 for carbon dioxide, achieving a total carbon mass balance of approximately 1.0 ± 0.15. nih.gov

| Degradation Product | Chemical Formula | Molar Yield | Reference |

|---|---|---|---|

| C5-dicarbonyl compound | F(O)CCF₂CF₂CF₂CF(O) | 0.66 | nih.gov |

| Carbonyl Fluoride | CF₂O | 0.63 | nih.gov |

| Carbon Dioxide | CO₂ | 0.43 | nih.gov |

Global Warming Potential (GWP) Assessment and Mitigation Strategies in Research Context

A key metric for assessing the climate impact of a greenhouse gas is its Global Warming Potential (GWP). wikipedia.orgepa.gov The GWP provides a standardized measure of the heat-trapping ability of a gas over a specific time horizon, typically 100 years, relative to carbon dioxide (which has a GWP of 1). epa.govwikipedia.org The GWP is calculated based on a compound's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. nih.gov

The GWP of octafluorocyclopentene has been evaluated in several studies, with results varying based on the methodologies and input parameters used. One study reported a 100-year GWP of 28, while another calculated a value of 46.2. nih.govresearchgate.net Data from the IPCC Fifth Assessment Report indicates a GWP of 2, and the Sixth Assessment Report indicates a value of 78.1. climatiq.ioclimatiq.io Despite the variance, these values are significantly lower than those of many HFCs and PFCs currently in use, which can have GWPs in the thousands. researchgate.neteuropa.eu

The primary mitigation strategy in this research context is replacement. By identifying and validating low-GWP alternatives like octafluorocyclopentene, the goal is to facilitate a transition away from substances with high climate impact in sectors such as refrigeration, air conditioning, and industrial processes. researchgate.net

| GWP₁₀₀ Value | Source/Report | Reference |

|---|---|---|

| 2 | IPCC Fifth Assessment Report (AR5) | climatiq.io |

| 28 | Atmospheric Chemistry Study | researchgate.net |

| 46.2 | Atmospheric Chemistry Study | nih.gov |

| 78.1 | IPCC Sixth Assessment Report (AR6) | climatiq.io |

Environmental Friendliness and Sustainability Research of Cyclic Fluorides

Broader research into cyclic fluorides, particularly five-membered ring fluorides (c-C₅Fs), highlights their potential as environmentally friendlier substitutes for legacy compounds. These substances are being explored for a variety of uses, including as cleaning agents, etching gases, and heat transfer fluids, due to their desirable properties and reduced environmental impact. The focus on compounds like octafluorocyclopentene is part of a larger effort to design chemicals that are both effective for industrial applications and sustainable from an environmental standpoint. The relatively short atmospheric lifetimes and low GWPs of unsaturated cyclic fluorides make them attractive candidates in the ongoing transition to a more climate-friendly chemical industry.

Advanced Applications and Functionalization Research of Octafluorocyclopentane

Research into Cleaning and Etching Agents

In the semiconductor industry, precision and cleanliness are paramount. Octafluorocyclopentane and its derivatives are being extensively researched for their potential as cleaning and etching agents in the fabrication of microelectronics.

Optimization of Etching Processes using Fluorinated Cycloalkanes

Fluorinated cycloalkanes, such as this compound, are utilized in plasma etching processes, a critical step in creating the intricate circuitry on silicon wafers. Research has focused on optimizing these processes by carefully controlling the plasma chemistry. In plasmas containing octafluorocyclopentene (B1204224) (a close analog of this compound), the ratio of different ions and radicals can be precisely manipulated to achieve desired etch rates and selectivities. For instance, in Ar/O₂/c-C₅F₈ plasmas, the concentration of CF₂ radicals and the electron density are key parameters that are adjusted by varying the gas flow rates to control the etching of silicon dioxide (SiO₂).

The optimization of these processes involves a delicate balance between the etching and deposition of fluorocarbon polymer films. The addition of oxygen to the plasma helps in controlling the polymer deposition, thereby enhancing the etching of the target material. The ability to fine-tune these parameters allows for the creation of high-aspect-ratio features with high precision, which is essential for the manufacturing of advanced semiconductor devices.

Polymer Film Deposition in Etching Environments

During plasma etching with fluorocarbons, a thin polymer film is simultaneously deposited on the surfaces of the wafer. This polymer layer plays a crucial role in the etching process by protecting the sidewalls of the etched features, leading to anisotropic (directional) etching. The control of this polymer generation is a key aspect of a successful self-aligned contact (SAC) etch process.

Studies involving c-C₅F₈/O₂/Ar plasmas have shown that as the ratio of oxygen increases, the amount of polymer decreases, which in turn increases the ability to etch contacts. The addition of other gases, such as CH₂F₂, can further modify the polymer deposition and improve the selectivity of the etching process, for example, between silicon dioxide and silicon nitride. The competition between deposition and etching reactions, influenced by the composition of the plasma, ultimately determines the final profile of the etched features.

Investigation as Heat Transfer Fluids and Refrigerants

The thermal stability and suitable thermodynamic properties of fluorinated compounds make them candidates for investigation as heat transfer fluids and refrigerants. While specific data for this compound is limited, the properties of the closely related octafluorocyclopentene provide valuable insights into its potential in these applications.

Critically evaluated thermophysical data from the National Institute of Standards and Technology (NIST) for octafluorocyclopentene indicates a boiling point of 27 °C and a melting point of -70 °C chemicalbook.com. These properties suggest its suitability for low-temperature applications. The following table summarizes some of the key thermophysical properties of octafluorocyclopentene, which can be considered indicative for this compound.

Table 1: Selected Thermophysical Properties of Octafluorocyclopentene

| Property | Value | Temperature (K) |

|---|---|---|

| Boiling Point | 27 °C (300.15 K) | N/A |

| Melting Point | -70 °C (203.15 K) | N/A |

| Liquid Density | 1580 kg/m³ | 298.15 |

| Liquid Viscosity | 0.00045 Pa·s | 298.15 |

| Gas Density | 9.7 kg/m³ | 300.15 |

Data sourced from NIST/TRC Web Thermo Tables (WTT) for octafluorocyclopentene.

The low viscosity and wide liquid range of such compounds are advantageous for heat transfer applications, allowing for efficient heat exchange over a broad temperature spectrum. Their chemical inertness also prevents corrosion of equipment. Further research is needed to fully characterize the heat transfer performance and refrigeration cycle efficiency of this compound.

Development as Green Solvents in Organic Synthesis

The development of environmentally benign solvents is a key goal of green chemistry. Fluorinated solvents are being explored as alternatives to traditional volatile organic compounds (VOCs) due to their unique properties, such as low flammability, low toxicity, and distinct solubility characteristics. Research into the synthesis of 1,1,2,2,3,3,4-heptafluorocyclopentane, a derivative of this compound, has highlighted the potential of this class of compounds as a new generation of green solvents.

The synthesis of such compounds can be achieved through liquid-phase fluorination followed by vapor-phase hydrogenation. The resulting hydrofluorocyclopentanes can be designed to have specific physical properties, making them suitable for a range of chemical reactions. Their unique solubility profile can facilitate product separation and catalyst recycling, contributing to more sustainable chemical processes. While direct research on this compound as a green solvent is not extensive, the work on its derivatives paves the way for its investigation in this area.

Functionalization for Advanced Materials Research

This compound and its unsaturated counterpart, octafluorocyclopentene, serve as valuable building blocks in the synthesis of advanced fluorinated materials.

Precursor for Fluoropolymers

Fluoropolymers are a class of polymers known for their exceptional chemical resistance, thermal stability, and low friction properties. Octafluorocyclopentene is a monomer that can be used in the synthesis of various fluoropolymers. For instance, it can be incorporated into polymer chains to impart specific properties to the resulting material. The presence of the cyclic fluorinated structure can enhance the thermal and chemical stability of the polymer.

Patents and research literature describe methods for the synthesis of fluoropolymers that could potentially utilize octafluorocyclopentene. Emulsion polymerization is one such technique that can be employed to produce fluoropolymers from various fluorinated monomers. The development of fluorosurfactant-free emulsion polymerization methods is an active area of research aimed at improving the environmental profile of fluoropolymer production. The use of octafluorocyclopentene as a comonomer in these processes can lead to the creation of novel fluoropolymers with tailored properties for a wide range of applications, from coatings and seals to membranes and electronic components.

Polycyclic Structures for Drug Discovery and Peptidomimetics

The incorporation of cyclic scaffolds is a well-established strategy in medicinal chemistry to impart conformational rigidity and metabolic stability to drug candidates. Polycyclic structures, in particular, offer a three-dimensional architecture that can effectively mimic complex biological recognition motifs. The introduction of fluorine into these scaffolds can further enhance their pharmacological properties by modulating factors such as lipophilicity, metabolic stability, and binding affinity.

While the direct application of this compound as a core for polycyclic drugs or peptidomimetics is an area of nascent exploration, the principles of fluorine chemistry in drug design suggest its potential as a valuable building block. The perfluorinated nature of the cyclopentane (B165970) ring in this compound introduces a unique combination of steric and electronic properties. The high electronegativity of fluorine atoms can influence the acidity or basicity of neighboring functional groups and create favorable interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the in vivo half-life of a drug molecule.

Peptidomimetics are compounds designed to replicate the structure and function of peptides, while offering advantages such as improved oral bioavailability and resistance to enzymatic degradation. nih.govnih.gov The rigid, polycyclic framework that could potentially be derived from this compound offers a scaffold to which pharmacophoric groups can be appended in a spatially defined manner, mimicking the presentation of amino acid side chains in a peptide secondary structure. nih.gov Although direct synthetic routes from this compound to complex peptidomimetics are not yet widely reported in the literature, the foundational research into fluorinated heterocycles and carbocycles provides a basis for future exploration in this area. bohrium.com

The table below illustrates the general effects of fluorination on the physicochemical properties of molecules, which is a guiding principle for the potential application of this compound-derived scaffolds in drug discovery.

| Conformation | Can influence molecular conformation | The gauche effect and other stereoelectronic interactions involving fluorine can favor specific rotamers, leading to a more defined three-dimensional structure. |

Research in Polymer Membrane Fuel Cells and Lithium Batteries

The unique properties of fluorinated compounds, such as high thermal and chemical stability, make them attractive for applications in energy storage and conversion technologies. While specific research on this compound in polymer membrane fuel cells (PEMFCs) and lithium batteries is limited, the broader field of fluorinated materials in these technologies provides a context for its potential utility.

In the realm of lithium batteries , fluorinated solvents and additives are investigated for their ability to enhance safety and performance. researchgate.net Conventional carbonate-based electrolytes in lithium-ion batteries are often flammable and can decompose at high voltages. Fluorinated compounds are typically less flammable and exhibit higher oxidative stability. The introduction of fluorinated co-solvents can help to form a more stable solid electrolyte interphase (SEI) on the anode, which is crucial for long-term cycling stability. researchgate.netsigmaaldrich.com Although there is no specific information available for a compound designated "F7A," the nomenclature is suggestive of a highly fluorinated aliphatic compound, which aligns with the general class of materials being explored for these applications. The potential use of this compound as a co-solvent or additive in lithium battery electrolytes would be predicated on its expected high electrochemical stability and non-flammable nature.

The table below summarizes the effects of some common fluorinated additives on the performance of lithium-ion batteries.

Table 2: Effect of Fluorinated Additives on Lithium-Ion Battery Performance

| Additive | Chemical Name | Primary Function | Impact on Performance |

|---|---|---|---|

| FEC | Fluoroethylene carbonate | SEI formation | Improves cycle life and thermal stability |

| VC | Vinylene carbonate | SEI formation | Enhances cycling performance, especially with silicon anodes |

| LiDFOB | Lithium difluoro(oxalato)borate | SEI and CEI formation | Improves high-voltage performance and thermal stability |

| LiFSI | Lithium bis(fluorosulfonyl)imide | Lithium salt | Offers high ionic conductivity and good thermal stability |

For polymer membrane fuel cells , the proton exchange membrane is a critical component that facilitates the transport of protons from the anode to the cathode. Perfluorosulfonic acid (PFSA) polymers, such as Nafion, are the current industry standard due to their excellent proton conductivity and chemical stability. nist.govcleancapefear.org The structure of these polymers consists of a perfluorinated backbone, similar to the cyclic structure of this compound, with appended sulfonic acid groups. The perfluorinated backbone provides the necessary hydrophobicity and mechanical strength, while the sulfonic acid groups facilitate proton transport.

While this compound itself is not a polymer and lacks the necessary ion-conducting groups, its chemical structure is analogous to the repeating units of PFSA membranes. This suggests that derivatives of this compound, functionalized with appropriate acidic groups, could be explored as monomers or building blocks for novel proton-conducting materials. The rigid ring structure might impart different morphological and transport properties compared to the more flexible linear backbones of current PFSA polymers.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Fluoroethylene carbonate |

| Vinylene carbonate |

| Lithium difluoro(oxalato)borate |

| Lithium bis(fluorosulfonyl)imide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products